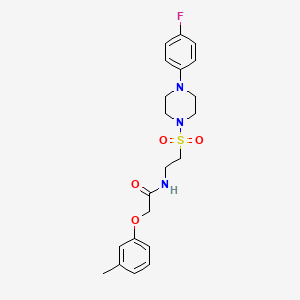

![molecular formula C11H8Cl2O2 B2681750 [5-(2,3-Dichlorophenyl)-2-furyl]methanol CAS No. 443292-47-5](/img/structure/B2681750.png)

[5-(2,3-Dichlorophenyl)-2-furyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Reactivity

Studies have shown various chemical reactions involving compounds similar to "[5-(2,3-Dichlorophenyl)-2-furyl]methanol," highlighting their potential in synthetic chemistry. For instance, the Paterno-Büchi reaction on derivatives like 5-methyl-2-furylphenylmethanol has been explored, demonstrating the formation of adducts through photochemical reactions, which could have implications in the development of new materials or pharmaceutical compounds (D’Auria & Racioppi, 2000).

Antimicrobial and Antileishmanial Activity

Research on compounds structurally related to "[5-(2,3-Dichlorophenyl)-2-furyl]methanol" has identified potential antimicrobial and antileishmanial activities. Notably, 2-furyl(phenyl)methanol isolated from Atractylis gummifera rhizome exhibits significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This finding opens avenues for the development of new treatments for parasitic infections (Deiva et al., 2019).

Enzyme Inhibition and Alzheimer's Disease Therapy

Explorations into synthetic multifunctional amides demonstrate moderate enzyme inhibitory potentials, highlighting their relevance in therapeutic applications, particularly in Alzheimer's disease. The synthesis process involving 2-furyl(1-piperazinyl)methanone coupled with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride indicates the potential for developing new drugs against neurodegenerative diseases based on these compounds' structures (Hassan et al., 2018).

Chemical Stability and Reaction Mechanisms

The study of rotation barriers in systems such as aryl- and heteroaryldi(1-adamantyl)methyl highlights the chemical stability and reactivity of these compounds. Such research provides fundamental insights into the behavior of molecules under various conditions, which is crucial for designing stable and effective chemical products (Lomas, Lacroix, & Vaissermann, 1999).

Photoreactivity and Material Science

The photo-induced rearrangement of compounds related to "[5-(2,3-Dichlorophenyl)-2-furyl]methanol" showcases their potential in material science, especially in the synthesis of complex organic structures. These reactions, which do not require metal catalysts or oxidants, offer a greener approach to chemical synthesis, with implications for developing new materials and pharmaceuticals (Wang et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

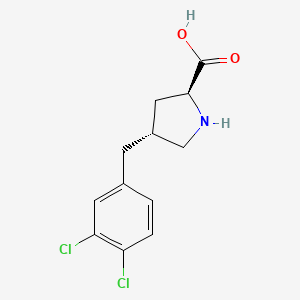

IUPAC Name |

[5-(2,3-dichlorophenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-5,14H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYUSAQELYVXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2,3-Dichlorophenyl)-2-furyl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)

![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2681683.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2681685.png)

![Methyl (E)-4-oxo-4-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2681686.png)

![5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2681689.png)